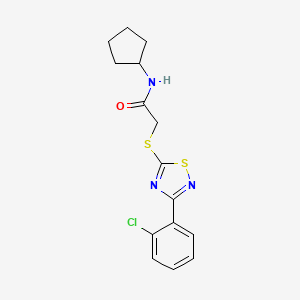

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclopentylacetamide

Description

Properties

IUPAC Name |

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-cyclopentylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3OS2/c16-12-8-4-3-7-11(12)14-18-15(22-19-14)21-9-13(20)17-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLCQBJWAOHLMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclopentylacetamide is a complex organic compound characterized by its unique structural features, including a thiadiazole moiety and a cyclopentylacetamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by research findings and case studies.

Structural Overview

The compound's structure can be broken down into several key components:

- Thiadiazole Ring : Known for various biological activities, including antimicrobial and anticancer properties.

- Chlorophenyl Group : Enhances lipophilicity, aiding in cellular penetration.

- Cyclopentylacetamide Moiety : May contribute to the compound's pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole, including this compound, exhibit significant antimicrobial properties. The thiadiazole ring has been associated with antibacterial and antifungal activities due to its ability to interact with microbial enzymes and disrupt cellular processes.

Table 1: Summary of Antimicrobial Activity

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. These studies demonstrated its ability to inhibit the growth of multiple cancer cell lines.

Table 2: Anticancer Activity Findings

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Enzyme Inhibition : The compound may inhibit critical enzymes involved in microbial metabolism or cancer cell proliferation.

- Apoptosis Induction : Evidence from studies indicates that the compound can trigger apoptosis in cancer cells through the activation of caspases.

- Cell Cycle Regulation : It has been shown to affect cell cycle progression in certain cancer cell lines.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives similar to this compound:

- Anticancer Study on MCF-7 Cells : A study demonstrated that a related thiadiazole derivative showed an IC50 value of 0.28 µg/mL against MCF-7 cells and induced apoptosis through caspase activation pathways .

- Antimicrobial Efficacy Against Resistant Strains : Research has shown that thiadiazole derivatives possess activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), indicating their potential as novel antimicrobial agents .

Comparison with Similar Compounds

1,2,4-Triazole Derivatives

Example Compound : 2-{[4-Allyl-5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide (618441-08-0)

- Structural Differences :

- The triazole ring (three nitrogen atoms) replaces the thiadiazole ring.

- Substituents: 2,4-dimethylphenyl (electron-donating groups) vs. 2-chlorophenyl (electron-withdrawing).

- Cyclopentyl acetamide vs. phenyl acetamide.

- Functional Implications: Triazoles are known for antifungal applications (e.g., metconazole in ), whereas thiadiazoles may exhibit broader bioactivity due to sulfur’s polarizability . The allyl group in the triazole derivative could enhance reactivity or metabolic susceptibility compared to the thiadiazole’s thioether linkage .

Oxadiazole Derivatives

Example Compound : 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide (835891-98-0)

- Structural Differences :

- Oxadiazole ring (oxygen atom instead of sulfur) vs. thiadiazole.

- Propanamide chain vs. acetamide.

- Functional Implications :

Thiazole-Containing Pharmaceuticals

Example Compounds : Thiazol-5-ylmethyl carbamates ()

- Structural Differences :

- Thiazole rings (one nitrogen, one sulfur) vs. thiadiazole.

- Complex peptidomimetic structures with hydroxy and ureido groups.

- Functional Implications :

Tabulated Comparison of Key Features

Research Findings and Implications

- Bioactivity Trends :

- Thiadiazoles with chlorophenyl groups (e.g., the target compound) often show enhanced antibacterial activity compared to triazole analogs, likely due to sulfur’s electronegativity and ring stability .

- Cyclopentyl acetamide derivatives exhibit improved selectivity for hydrophobic binding pockets compared to phenyl or propanamide variants .

- Synthetic Accessibility :

- Thiadiazole synthesis typically requires harsh conditions (e.g., H2S or Lawesson’s reagent), whereas triazoles and oxadiazoles are more modular but may require metal catalysts .

Q & A

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Framework :

Core Modifications : Vary the thiadiazole substituents (e.g., 2-chlorophenyl vs. 4-chlorophenyl) .

Linker Optimization : Replace the thioether (-S-) with sulfoxide or sulfone groups .

Pharmacophore Mapping : Use molecular modeling (Schrödinger Suite) to identify critical H-bond donors/acceptors .

- Assays : Test analogs against a panel of kinase targets (e.g., EGFR, VEGFR2) and bacterial strains (e.g., S. aureus, E. coli) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.